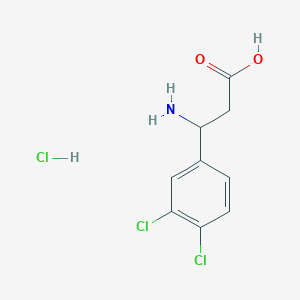methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157353.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](4-methoxyphenyl)methyl}-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is notable for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral centers in organic molecules. Its structure includes a phosphanyl group, which is known for its ability to coordinate with metals, making it a valuable ligand in various catalytic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 2-(di-tert-butylphosphanyl)phenyl with 4-methoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylpropane-2-sulfinamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfinamide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the formation of chiral centers in organic synthesis.
Medicine: Research into its use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action for N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, forming complexes that can facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The sulfinamide group can also participate in hydrogen bonding and other interactions that stabilize the transition states of reactions .
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)-3-isopropoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of a phosphanyl group and a sulfinamide group, which provides distinct steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in the formation of chiral centers .
Propiedades
Fórmula molecular |
C26H40NO2PS |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NO2PS/c1-24(2,3)30(25(4,5)6)22-14-12-11-13-21(22)23(27-31(28)26(7,8)9)19-15-17-20(29-10)18-16-19/h11-18,23,27H,1-10H3 |
Clave InChI |
UGRJOEZRWKQFBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)

![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)

![2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide](/img/structure/B15157379.png)
![Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B15157380.png)
